molecular formula C6H4ClNO3 B1582753 5-Chloro-6-hydroxynicotinic acid CAS No. 54127-63-8

5-Chloro-6-hydroxynicotinic acid

Cat. No. B1582753
CAS RN: 54127-63-8
M. Wt: 173.55 g/mol
InChI Key: OLTRUTPHSBQWAZ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It has a molecular weight of 173.554 .


Synthesis Analysis

5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . The synthesis of this compound involves various steps and conditions, including the use of phosphorus pentachloride .


Molecular Structure Analysis

The empirical formula of 5-Chloro-6-hydroxynicotinic acid is C6H4ClNO3 . The SMILES string representation of its structure is OC(=O)c1cnc(O)c(Cl)c1 .


Chemical Reactions Analysis

5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . This reaction is part of the synthesis process of this compound .


Physical And Chemical Properties Analysis

5-Chloro-6-hydroxynicotinic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 437.3±45.0 °C at 760 mmHg and a melting point of ≥300 °C (lit.) . Its exact mass is 172.987976 .

Scientific Research Applications

Degradation and Bacterial Utilization

  • Biodegradation Pathways: Mycobacterium species can utilize 5-chloro-6-hydroxynicotinic acid as a sole carbon and energy source. They convert it to 5-chloro-2,6-dihydroxynicotinic acid as part of the degradation pathway. Chloride is released during this process, suggesting potential applications in bioremediation of chlorinated organic compounds (Tibbles, Müller, & Lingens, 1989).

Chemical Synthesis and Structural Studies

  • Triphenyltin Compound Synthesis: A study demonstrated the synthesis of a triphenyltin compound using 5-chloro-6-hydroxynicotinic acid, which exhibits high antitumor activity. The compound forms a one-dimensional linear polymer and has potential applications in medicinal chemistry (Gao, Zhang, & Sha, 2021).
  • Structure of Triorganotin Esters: The creation and analysis of triorganotin esters of 5-chloro-6-hydroxynicotinic acid were detailed in another research. These compounds were characterized by X-ray diffraction, showing a trigonal bipyramidal structure. Such studies contribute to our understanding of molecular structures in organometallic chemistry (Hong Gao, 2012).

Enzymatic and Biochemical Research

  • Enzymatic Synthesis Applications: An enzyme from Pseudomonas fluorescens, 6-hydroxynicotinate 3-monooxygenase, was found to catalyze the synthesis of 2,5-dihydroxypyridine from 6-hydroxynicotinic acid. This compound is a precursor for the chemical synthesis of 5-aminolevulinic acid, which has applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).

Crystallography and Physical Chemistry

  • Structural Analysis via Spectroscopy: The gas-phase structure of deprotonated 6-hydroxynicotinic acid was investigated using infrared multiple-photon dissociation spectroscopy. This research provides insights into the tautomerization of N-heterocyclic compounds, important in physical chemistry and materials science (van Stipdonk et al., 2014).

Safety And Hazards

The safety information for 5-Chloro-6-hydroxynicotinic acid indicates that it is an irritant . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively .

Relevant Papers There are several relevant papers on 5-Chloro-6-hydroxynicotinic acid. One discusses the pH-dependent crystallization of hydroxynicotinic acids in aqueous media . Another paper discusses the energetics and structure of hydroxynicotinic acids .

properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRUTPHSBQWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344795
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-hydroxynicotinic acid

CAS RN

54127-63-8
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxynicotinic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy nicotinic acid (0.500 g, 3.59 mmol, TCI) in MeCN (20 mL), was added N-chlorosuccinimide (0.436 mL, 5.39 mmol, Aldrich). The resulting mixture was then heated at 80° C. for 72 h. A white precipitate was present. The mixture was filtered and the white solid was washed with EtOAc (2×1 mL) and dried in vacuo to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 174,176 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RC Santos, RM Figueira, MFM Piedade… - The Journal of …, 2009 - ACS Publications
… Figures S1−S5 and Tables S6−S10 with the details of the FT-IR characterization of 2-, 4-, 5-, and 6-hydroxynicotinic acids and 5-chloro-6-hydroxynicotinic acid. Details of the …
Number of citations: 23 pubs.acs.org
Z Gao, H Yin, Y Kong - Journal of Inorganic and Organometallic Polymers …, 2008 - Springer
… and extension of triaryltin(IV) compounds with heteroatom carboxylate ligands, we choose other fascinating ligands; ie, 6-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid. …
Number of citations: 6 link.springer.com
Z Gao, H Zhang, J Sha - IOP Conference Series: Materials …, 2021 - iopscience.iop.org
… However triphenyltin ester 5-chloro-6-hydroxynicotinic acid were not investigated. In order … structure, We choose another ligand: 5-chloro-6-hydroxynicotinic acid. This carboxylic acid is …
Number of citations: 1 iopscience.iop.org
KD Nakamoto, SW Perkins, RG Campbell… - Biochemistry, 2019 - ACS Publications
6-Hydroxynicotinate 3-monooxygenase (NicC) is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-…
Number of citations: 6 pubs.acs.org
HT Gao - Advanced Materials Research, 2012 - Trans Tech Publ
… All the compounds were prepared by azeotropic dehydration of a mixture of 5-chloro-6-hydroxynicotinic acid and bis(tri-aryltin) oxide in benzene. The clear solution obtained after …
Number of citations: 0 www.scientific.net
A Tinschert, A Tschech, K Heinzmann… - Applied microbiology and …, 2000 - Springer
We have previously described the isolation of the new bacterial species, Ralstonia/Burkholderia sp. strain DSM 6920, which grows with 6-methylnicotinate and regioselectively …
Number of citations: 32 link.springer.com
JC Redick - 2021 - openworks.wooster.edu
… Characterization of Substrate Promiscuity for 6-Hydroxynicotinate 3-Monooxygenase: A Transient Kinetic Investigation of the Decarboxylative-Hydroxylation of 5-Chloro-6-Hydroxynicotinic …
Number of citations: 0 openworks.wooster.edu
FH Li, HD Yin, G Li, DQ Wang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… The central Sn atom is not coordinated by the N atom of the 5-chloro-6-hydroxynicotinic acid, which is different from the triphenyltin 4-picolinate (Yin et al., 2002 [Yin, HD, Wang, CH, …
Number of citations: 1 scripts.iucr.org
MJ van Stipdonk, MJ Kullman… - … in Mass Spectrometry, 2014 - Wiley Online Library
… In a previous study, Santos and coworkers investigated the relationship between energetics and structure for 2-, 4-, 5-, and 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acid using …
EP Matias, CES Bernardes, MFM Piedade… - Crystal growth & …, 2011 - ACS Publications
… The exocyclic C ring ═O bond was also found in the previously studied anhydrous forms of 2- and 6-hydroxynicotinic acids and 5-chloro-6-hydroxynicotinic acid. (5) …
Number of citations: 9 pubs.acs.org

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